molecular formula C12H9FN2O B1398884 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone CAS No. 868360-51-4

1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone

Cat. No. B1398884
CAS RN: 868360-51-4
M. Wt: 216.21 g/mol
InChI Key: KOJQAPINLXPTSI-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone” belongs to a class of organic compounds known as aromatic ketones. These compounds contain a ketone group conjugated with an aromatic ring .


Synthesis Analysis

While specific synthesis methods for “1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone” are not available, similar compounds are often synthesized through various organic reactions, including amidation .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental and computational methods. These properties include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Pharmacological Formulation Development : A study developed a precipitation-resistant solution formulation for a compound similar to 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone, which is nonionizable and poorly water-soluble. This formulation was intended for the treatment of arrhythmia and showed improved plasma concentrations and dose proportionality in rats, dogs, and humans, demonstrating the importance of solubilized, precipitation-resistant formulations for successful toxicological and clinical evaluations of poorly soluble compounds (Burton et al., 2012).

  • Analgesic and Anti-Inflammatory Properties : Another research synthesized derivatives of pyrimidine, including compounds structurally related to 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone, and tested them for analgesic and anti-inflammatory activities. It was found that the nature of the substituent significantly influenced these activities, and some derivatives showed potent effects, indicating potential applications in pain and inflammation management (Muralidharan et al., 2019).

  • Anticancer Potential : A study involving the synthesis of fluorinated coumarin–pyrimidine hybrids, similar to 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone, explored their anticancer properties. These compounds showed significant cytotoxicity against human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Hosamani et al., 2015).

  • Synthesis and Structural Analysis : The synthesis and structural analysis of compounds similar to 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone have been conducted, providing insights into their molecular configuration and potential applications in various fields, including pharmaceuticals (Kang et al., 2015).

  • Potential in Neurological Disorders : Research into compounds structurally related to 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone revealed their potential in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. One such compound, ITI-214, demonstrated potent inhibitory activity and is under clinical development for various CNS and non-CNS disorders (Li et al., 2016).

  • Synthesis and Antibacterial Activities : Novel derivatives of pyrimidine, structurally similar to 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone, were synthesized and evaluated for their antibacterial activities. The study highlighted the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable and can cause skin and eye irritation. Proper handling and storage are essential to ensure safety .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if a compound shows promising biological activity, future research may focus on optimizing its structure for better efficacy and safety .

properties

IUPAC Name

1-(3-fluorophenyl)-2-pyrimidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-10-3-1-2-9(6-10)12(16)7-11-4-5-14-8-15-11/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJQAPINLXPTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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